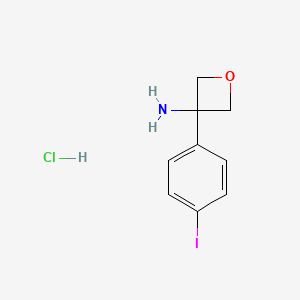

3-(4-Iodophenyl)oxetan-3-amine hydrochloride

Description

Propriétés

IUPAC Name |

3-(4-iodophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFKXDZYRQSTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416323-33-5 | |

| Record name | 3-Oxetanamine, 3-(4-iodophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthesis of the Oxetane Intermediate

The initial step involves coupling a suitable phenyl precursor with an oxetane ring precursor. According to patent CN114736173A, the process employs a nucleophilic addition or substitution reaction under controlled conditions:

This step yields a compound with the oxetane ring attached to the 4-iodophenyl group, typically as a sulfonyl or protected derivative.

Introduction of the Amino Group

The key intermediate undergoes amination via desulfonylation and subsequent amino substitution:

The process results in the formation of 3-(4-iodophenyl)oxetan-3-amine , with high efficiency (~94% yield).

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt to improve solubility and stability:

The typical yield of the hydrochloride salt is approximately 94%, with the compound characterized as 3-(4-iodophenyl)oxetan-3-amine hydrochloride .

Data Table Summarizing Preparation Methods

| Step | Starting Material | Reagents | Solvent | Temperature | Duration | Yield | Key Features |

|---|---|---|---|---|---|---|---|

| 1 | Phenyl oxetane precursor + 4-iodobenzyl derivative | LiHMDS/THF | Room temp to -78°C | 1–3 hours | ~80% | Mild, high-yield coupling | |

| 2 | Intermediate | NaOAc + Mg | DMF | Room temp | 2–24 hours | 90–94% | Desulfonylation, amino substitution |

| 3 | Amino intermediate | HCl/MeOH or dioxane | -5°C | 2 hours | 94% | Salt formation, high purity |

Research Findings and Notes

- Operational Advantages: The described methods are characterized by mild reaction conditions, operational simplicity, and high yields, making them suitable for scale-up.

- Reaction Optimization: Use of controlled temperatures (-78°C to -5°C) and stoichiometric precision enhances selectivity and minimizes side reactions.

- Versatility: The methods accommodate various substituents on the phenyl ring, enabling structural modifications for medicinal chemistry applications.

- Safety & Handling: The process involves handling of iodine-containing compounds, magnesium metal, and strong acids, necessitating appropriate safety measures.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Iodophenyl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or amine group.

Applications De Recherche Scientifique

Organic Synthesis

3-(4-Iodophenyl)oxetan-3-amine hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through substitution reactions, making it valuable for creating more complex molecules.

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against various pathogens.

- Anticancer Activity: Preliminary investigations suggest that it may interact with key molecular targets involved in cancer progression .

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate for developing new drugs. Its structural features may enhance the efficacy and bioavailability of therapeutic agents targeting specific diseases, including malaria .

Antimalarial Research

A notable study highlighted the potential of compounds similar to this compound as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for antimalarial drug development. The compound demonstrated promising activity against Plasmodium falciparum, suggesting its utility in developing new antimalarial therapies .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| This compound | TBD | Antimalarial |

| Similar Compounds | TBD | Various |

Mécanisme D'action

The mechanism of action of 3-(4-Iodophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

The structural analogs of 3-(4-Iodophenyl)oxetan-3-amine hydrochloride include halogen-substituted derivatives where iodine is replaced by bromine, chlorine, or fluorine. These substitutions significantly alter physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Atomic Radius (Å) | LogP<sup>*</sup> |

|---|---|---|---|---|---|

| 3-(4-Iodophenyl)oxetan-3-amine HCl | 1416323-33-5 | C₉H₁₁ClINO | 311.55 | 1.33 (I) | ~2.8<sup>†</sup> |

| 3-(4-Bromophenyl)oxetan-3-amine HCl | 1349718-53-1 | C₉H₁₁BrClNO | 264.55 | 1.14 (Br) | ~2.1 |

| 3-(4-Chlorophenyl)oxetan-3-amine HCl | 1245782-61-9 | C₉H₁₁Cl₂NO | 220.10 | 0.99 (Cl) | ~1.6 |

| 3-(4-Fluorophenyl)oxetan-3-amine HCl | 1332839-79-8 | C₉H₁₁ClFNO | 203.64 | 0.64 (F) | ~1.2 |

<sup>*</sup>LogP values estimated based on halogen electronegativity and hydrophobicity trends.

Key Observations :

- Molecular Weight : Decreases with lighter halogens (I > Br > Cl > F), impacting solubility and diffusion rates.

- Steric Effects : Bulkier halogens (e.g., iodine) may hinder interactions in sterically sensitive biological targets.

Activité Biologique

3-(4-Iodophenyl)oxetan-3-amine hydrochloride is a chemical compound characterized by its unique structure, which includes an oxetane ring, an amine group, and a para-iodophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C₉H₈ClINO

- Molecular Weight : Approximately 311.55 g/mol

- Structure : The presence of the amine group allows for nucleophilic substitution reactions, while the iodine atom on the phenyl ring facilitates electrophilic aromatic substitution, making it versatile in organic synthesis.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies have suggested that compounds with similar structures may exhibit antimicrobial properties, although specific data for this compound is limited .

- Antimalarial Potential : The compound's structural features may allow it to interact with targets involved in malaria, particularly through pathways related to Dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and potential biological activities of compounds similar to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(3-Iodophenyl)oxetan-3-amine | Similar oxetane structure with a different iodophenyl position | Potentially different biological activity |

| 4-(Iodophenyl)oxetan-3-amine | Contains a para-substituted phenyl group | May exhibit different reactivity patterns |

| 3-(4-Bromophenyl)oxetan-3-amine | Bromine instead of iodine on the phenyl group | Different electronic properties affecting reactivity |

This comparison highlights the uniqueness of this compound due to its specific iodine substitution pattern, which may influence its biological activity differently compared to others.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, the following findings from related research provide insights into its potential applications:

- In Vitro Activity Against Plasmodium falciparum : Compounds structurally related to this compound have shown promising activity against P. falciparum, suggesting that this compound could be further explored for antimalarial applications .

- Mechanisms of Action : The exact mechanisms through which this compound exerts its effects remain to be fully elucidated. However, it is hypothesized that it may bind to specific enzymes or receptors involved in disease pathways, thereby modulating their activity .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Iodophenyl)oxetan-3-amine hydrochloride, and how does the iodine substituent influence reaction conditions?

Methodological Answer: The synthesis typically involves coupling a 4-iodophenyl moiety to an oxetane ring. A common approach is Suzuki-Miyaura cross-coupling using a boronic acid derivative of the oxetan-3-amine and 1-iodo-4-bromobenzene. The iodine substituent increases steric hindrance and electron-withdrawing effects, requiring careful optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) to prevent dehalogenation . For the oxetane ring formation, cyclization of a β-chloroethylamine precursor under basic conditions (e.g., KOH/EtOH) is effective, but iodine’s sensitivity to light necessitates inert atmospheres and low-temperature processing .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and the para-substituted iodophenyl group (singlet aromatic protons).

- Mass Spectrometry (HRMS) : ESI-MS in positive mode detects the [M+H]⁺ ion, with isotopic peaks confirming iodine presence (e.g., m/z 322.00 for C₉H₁₁INClO⁺).

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%), with retention time compared to analogs like 3-(4-bromophenyl)oxetan-3-amine hydrochloride .

- Elemental Analysis : Matches calculated C, H, N, and Cl percentages (±0.3% tolerance) .

Q. How should researchers handle and store this compound to ensure stability, given its structural features?

Methodological Answer:

- Storage : Protect from light (iodine’s photosensitivity) in amber vials at –20°C under inert gas (N₂ or Ar). Desiccate to prevent hydrolysis of the oxetane ring .

- Handling : Use gloves and fume hoods to avoid skin contact or inhalation. Quench spills with sodium thiosulfate to neutralize iodine residues .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the oxetane ring’s strain energy (~106 kJ/mol) and electron density distribution. The iodine atom’s inductive effect lowers the LUMO energy at the oxetane’s oxygen, increasing susceptibility to nucleophilic attack. Compare with trifluoromethyl analogs (e.g., 3-(trifluoromethyl)oxetan-3-amine hydrochloride) to evaluate electronic effects on reaction barriers . Molecular docking studies (AutoDock Vina) can also predict interactions with biological targets like G-protein-coupled receptors, leveraging structural analogs (e.g., AM251, a cannabinoid receptor ligand with iodophenyl groups) .

Q. What strategies resolve contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

Methodological Answer: Contradictions arise from varying solvent purity and measurement techniques. Systematic studies using standardized methods (e.g., shake-flask HPLC) are recommended:

Prepare saturated solutions in DMSO, MeOH, and DCM.

Filter (0.22 µm PTFE) and quantify solubility via UV-Vis (calibration curve at λmax ~270 nm).

Cross-validate with nephelometry for low-solubility cases (<1 mg/mL).

Note: The iodine atom enhances solubility in DMSO (~25 mg/mL) but reduces it in alkanes (<0.1 mg/mL). Contaminants like residual amines (from synthesis) may artificially inflate solubility in polar solvents .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the oxetane oxygen increases ring strain, leading to ring-opening via SN2 mechanisms (e.g., formation of a diol intermediate in HCl/EtOH).

- Basic Conditions : Deprotonation of the amine group reduces nucleophilicity, but hydroxide ions attack the oxetane’s β-carbon, causing cleavage. Kinetic studies (e.g., ¹H NMR monitoring in D₂O/NaOD) reveal pseudo-first-order degradation rate constants (k ~10⁻³ min⁻¹ at pH 12) .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer: Chiral resolution via diastereomeric salt formation is effective:

React the racemic amine with (R)- or (S)-mandelic acid in EtOAc.

Crystallize the diastereomers at –20°C; isolate via vacuum filtration.

Liberate the enantiomer by treatment with NaOH and recrystallization.

Alternatively, asymmetric catalysis using chiral Pd complexes (e.g., Josiphos ligands) during cross-coupling achieves >90% ee .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points (e.g., 299–303°C vs. 290–295°C)?

Methodological Answer: Variations arise from impurities or differing DSC protocols. Validate via:

Differential Scanning Calorimetry (DSC) : Use a heating rate of 10°C/min under N₂. Pure samples show a sharp endotherm (±2°C).

Hot-Stage Microscopy : Observe melting behavior under polarized light to detect polymorphic forms.

Elemental Analysis : Confirm >99% purity before measurement .

Q. What experimental designs mitigate conflicting bioactivity data in receptor-binding assays?

Methodological Answer:

- Positive Controls : Include known ligands (e.g., AM251 for cannabinoid receptors) to validate assay conditions .

- Concentration-Response Curves : Use 10-point dilutions (1 nM–100 µM) in triplicate to calculate IC₅₀ values.

- Counter-Screens : Test against off-target receptors (e.g., serotonin 5-HT₂A) to rule out non-specific binding.

Safety and Compliance

Q. What are the key safety protocols for handling this compound in compliance with laboratory regulations?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Waste Disposal : Collect iodine-containing waste in sealed containers for incineration.

- Emergency Measures : For eye exposure, rinse with saline (15 mins) and seek medical attention. For ingestion, administer activated charcoal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.